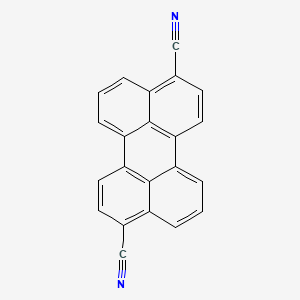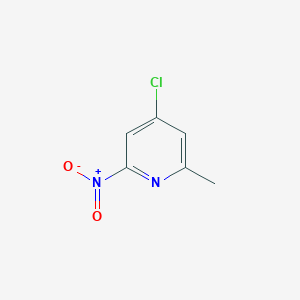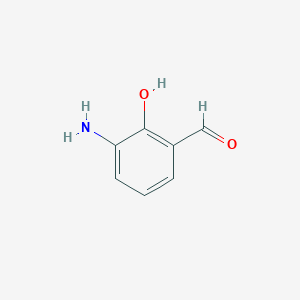![molecular formula C15H18Br2OS2 B13143916 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one is a complex organic compound that features a thienothiophene core. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications . This compound, in particular, is characterized by the presence of bromine atoms and an ethylheptanone side chain, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the formylation of 3-bromo-thiophene, followed by esterification and reduction to form the desired carbaldehyde . This intermediate can then undergo further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atoms or other substituents.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one involves its interaction with molecular targets and pathways. The compound’s electron-rich thienothiophene core allows it to participate in various electronic and photophysical processes. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]thiophene: Another thienothiophene derivative with similar electronic properties.
Thieno[2,3-b]thiophene: Known for its optoelectronic applications.
Thieno[3,4-c]thiophene: Less commonly studied but has unique structural features.
Propriétés
Formule moléculaire |
C15H18Br2OS2 |
|---|---|
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)-3-ethylheptan-1-one |
InChI |
InChI=1S/C15H18Br2OS2/c1-3-5-6-9(4-2)7-11(18)12-8-10-13(19-12)15(17)20-14(10)16/h8-9H,3-7H2,1-2H3 |
Clé InChI |
QZYRUTKULCUYRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


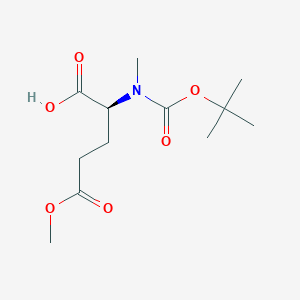
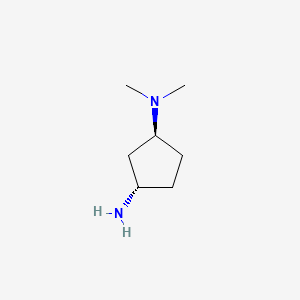
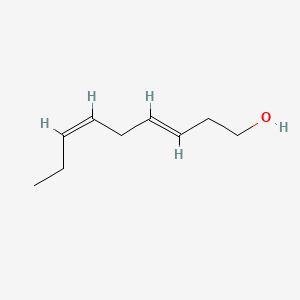
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
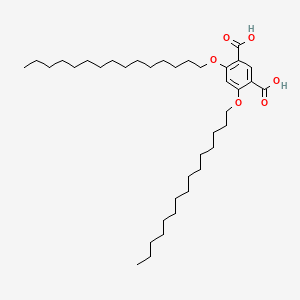
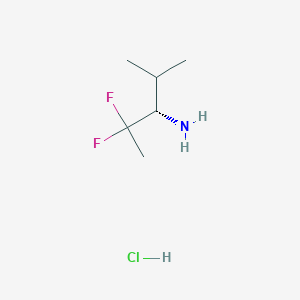
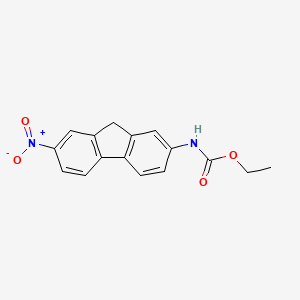
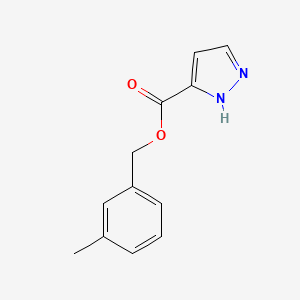
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
